2-Methyl-3-(trifluoromethyl)morpholine
Description
Structure
3D Structure
Properties
Molecular Formula |
C6H10F3NO |
|---|---|
Molecular Weight |
169.14 g/mol |
IUPAC Name |
2-methyl-3-(trifluoromethyl)morpholine |
InChI |
InChI=1S/C6H10F3NO/c1-4-5(6(7,8)9)10-2-3-11-4/h4-5,10H,2-3H2,1H3 |
InChI Key |
FQYGBPAJFYLRIB-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(NCCO1)C(F)(F)F |
Origin of Product |
United States |
Biocatalysis:as Mentioned Previously, the Use of Enzymes Such As Lipases for Kinetic Resolution and Imine Reductases for Asymmetric Synthesis Are Prime Examples of Green Chemistry.digitellinc.combiocatalysis Offers Several Advantages:
High selectivity (chemo-, regio-, and enantio-), reducing the need for protecting groups and minimizing side products.
Mild reaction conditions (ambient temperature and pressure), leading to lower energy consumption.
Use of water or biodegradable solvents.
Enzymes are biodegradable and derived from renewable resources.
Use of Safer Solvents and Auxiliaries:the Choice of Solvent Has a Significant Impact on the Environmental Footprint of a Synthesis. Replacing Hazardous Solvents Like Dichloromethane or Dimethylformamide with Greener Alternatives Such As 2 Methyltetrahydrofuran 2 Methf , Cyclopentyl Methyl Ether Cpme , or Even Water Can Significantly Improve the Sustainability of the Process.nih.gov
Isomeric Forms and Chiral Relationships (Enantiomers, Diastereomers)
The structure of this compound features two chiral centers at the C2 and C3 positions of the morpholine ring. The presence of these two stereocenters gives rise to a total of four possible stereoisomers (2^n, where n=2). These stereoisomers exist as two pairs of enantiomers.
The relationship between these stereoisomers can be categorized as follows:
Enantiomers: These are pairs of stereoisomers that are non-superimposable mirror images of each other. For this compound, the enantiomeric pairs are (2R, 3R) and (2S, 3S), as well as (2R, 3S) and (2S, 3R). Enantiomers possess identical physical and chemical properties in an achiral environment but exhibit different optical activities and interact differently with other chiral molecules.
Diastereomers: These are stereoisomers that are not mirror images of each other. In this case, any stereoisomer is a diastereomer of two other stereoisomers. For instance, the (2R, 3R) isomer is a diastereomer of the (2R, 3S) and (2S, 3R) isomers. Diastereomers have distinct physical and chemical properties, which allows for their separation by conventional chromatographic techniques.
The cis and trans geometric isomerism in the 2,3-disubstituted morpholine ring is determined by the relative orientation of the methyl and trifluoromethyl groups. The cis-isomers are (2R, 3S) and (2S, 3R), where the substituents are on the same side of the ring, while the trans-isomers are (2R, 3R) and (2S, 3S), with substituents on opposite sides.
| Stereoisomer | Configuration | Relationship to (2R, 3R) | Geometric Isomerism |
|---|---|---|---|
| (2R, 3R) | R at C2, R at C3 | - | trans |
| (2S, 3S) | S at C2, S at C3 | Enantiomer | trans |
| (2R, 3S) | R at C2, S at C3 | Diastereomer | cis |
| (2S, 3R) | S at C2, R at C3 | Diastereomer | cis |
Computational Investigations of Ring Conformation and Dynamics
The morpholine ring, being a six-membered heterocycle, predominantly adopts a chair conformation to minimize steric and torsional strain. Computational studies are invaluable for understanding the conformational preferences and the dynamics of the ring system in this compound.
The interconversion between the two chair conformations of the morpholine ring proceeds through higher-energy transition states, including the twist-boat and boat conformations. The energy barrier for this ring-flipping process is a critical parameter that determines the conformational flexibility of the molecule at a given temperature. For cyclohexane, this barrier is approximately 10-11 kcal/mol. The presence of heteroatoms and substituents in the morpholine ring can influence this energy barrier.
Computational models, such as Density Functional Theory (DFT), can be employed to map the potential energy surface of the chair-boat interconversion. These calculations can elucidate the structures of the transition states and intermediates and provide quantitative estimates of the activation energies involved.
| Interconversion Pathway | Transition State/Intermediate | Calculated Energy Barrier (kcal/mol) |
|---|---|---|
| Chair → Twist-Boat | Half-Chair | ~10.5 |
| Twist-Boat → Boat | - | ~1.5 |
| Boat → Twist-Boat | - | ~1.5 |
| Twist-Boat → Chair' | Half-Chair | ~5.0 |
In a substituted morpholine, the substituents can occupy either axial or equatorial positions in the chair conformation. The relative stability of these conformers is governed by steric interactions, particularly 1,3-diaxial interactions. Generally, bulkier substituents prefer the equatorial position to avoid steric clashes with other axial atoms.
For this compound, both the methyl and trifluoromethyl groups will have a preference for the equatorial position. The conformational preference is quantified by the "A-value," which represents the free energy difference between the axial and equatorial conformers of a monosubstituted cyclohexane. The A-value for a methyl group is approximately 1.7 kcal/mol. The trifluoromethyl group is sterically more demanding than a methyl group, and its A-value is estimated to be around 2.1 kcal/mol.
In the cis-isomers, one substituent must be axial while the other is equatorial. The preferred conformation will have the larger trifluoromethyl group in the equatorial position. In the trans-isomers, both substituents can be either axial or equatorial. The di-equatorial conformer is significantly more stable than the di-axial conformer due to the avoidance of severe 1,3-diaxial interactions.
| Isomer | Conformation | Relative Energy (kcal/mol) | Major Contributor to Instability |
|---|---|---|---|
| cis-(2R, 3S) | 2-Me (ax), 3-CF3 (eq) | ~1.7 | 1,3-diaxial Me-H |
| 2-Me (eq), 3-CF3 (ax) | ~2.1 | 1,3-diaxial CF3-H | |
| trans-(2R, 3R) | 2-Me (eq), 3-CF3 (eq) | 0 (Reference) | - |
| 2-Me (ax), 3-CF3 (ax) | > 3.8 | 1,3-diaxial Me-H and CF3-H |
Chiral Purity Assessment Methodologies
The determination of the enantiomeric excess (% ee) and the elucidation of the absolute stereochemistry are crucial for the characterization of this compound. Various analytical techniques are employed for this purpose.
High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the most common method for separating enantiomers and determining the enantiomeric excess of a chiral compound. The CSP creates a chiral environment where the two enantiomers form transient diastereomeric complexes with different stabilities, leading to different retention times.
For this compound, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often effective. The separation of diastereomers can typically be achieved on a standard achiral stationary phase like silica gel.
| Parameter | Condition |
|---|---|
| Column | Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)) |
| Mobile Phase | Hexane/Isopropanol (90:10) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm |
| Hypothetical Retention Times | (2R, 3R): 8.5 min, (2S, 3S): 10.2 min |
Spectroscopic techniques provide valuable information about the three-dimensional structure of molecules, which can be used to elucidate the relative and absolute stereochemistry.
Nuclear Magnetic Resonance (NMR) Spectroscopy: High-resolution NMR spectroscopy, particularly proton (¹H) NMR, can be used to determine the relative stereochemistry (cis vs. trans) of the substituents. The magnitude of the coupling constant (³J) between the protons at C2 and C3 is dependent on the dihedral angle between them. In a chair conformation, the trans-diaxial protons typically exhibit a larger coupling constant (³J ≈ 8-13 Hz) compared to the cis-axial-equatorial or diequatorial protons (³J ≈ 2-5 Hz). The use of chiral shift reagents can also help in resolving the signals of enantiomers.
Vibrational Circular Dichroism (VCD) Spectroscopy: VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. The resulting VCD spectrum is highly sensitive to the absolute configuration of the molecule. By comparing the experimentally measured VCD spectrum with the spectrum predicted by quantum chemical calculations (e.g., DFT) for a known absolute configuration, the absolute stereochemistry of the compound can be unambiguously determined.
| Technique | Parameter | Expected Observation for trans-(2R, 3R) | Expected Observation for cis-(2R, 3S) |
|---|---|---|---|
| ¹H NMR | ³J(H2-H3) | ~9 Hz (diaxial) | ~3 Hz (axial-equatorial) |
| Chemical Shift δ(H2) | Distinct from cis isomer | Distinct from trans isomer | |
| VCD | Sign of key vibrational bands (e.g., C-H stretches) | Opposite to (2S, 3S) enantiomer | Opposite to (2S, 3R) enantiomer |
General principles of stereochemistry and conformational analysis of substituted morpholines can be inferred from the study of related compounds. The morpholine ring typically adopts a chair conformation to minimize steric strain. Substituents on the ring can exist in either axial or equatorial positions, and their preferred orientation is influenced by steric and electronic factors. For this compound, the presence of two substituents on adjacent carbons introduces additional complexity, including the potential for cis and trans isomers, each with their own set of possible conformations.
The relative stereochemistry of the methyl and trifluoromethyl groups (cis or trans) would significantly influence the molecule's three-dimensional shape. In the cis-isomer, both substituents would be on the same face of the morpholine ring, while in the trans-isomer, they would be on opposite faces. Each of these isomers would have multiple possible chair and boat conformations, with the lowest energy conformation being the most populated.
The conformational preference would be a balance between minimizing steric interactions involving the methyl and trifluoromethyl groups with each other and with the rest of the morpholine ring. The bulky trifluoromethyl group would likely have a strong preference for an equatorial position to reduce 1,3-diaxial interactions. The preference of the methyl group would also be for the equatorial position, but the energetic penalty for it being axial is less than that for the trifluoromethyl group. In the case of the cis-isomer, a conformation where both groups are equatorial would likely be favored if sterically feasible. For the trans-isomer, one group would be equatorial and the other axial.
To provide a detailed and scientifically accurate analysis as requested, experimental data from techniques such as X-ray crystallography or Nuclear Magnetic Resonance (NMR) spectroscopy, combined with computational modeling, would be necessary. Such data would allow for the determination of bond lengths, bond angles, torsional angles, and the relative energies of different conformations, which are essential for creating the specified data tables and for a thorough discussion of the impact of stereochemistry on the molecular architecture.
Quantum Chemical Characterization (e.g., DFT, Ab Initio Calculations)
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic properties of a molecule. acs.orgyoutube.com These methods provide insights into the distribution of electrons and the nature of molecular orbitals, which are crucial for understanding reactivity and intermolecular interactions.
The electronic structure of this compound is significantly influenced by its distinct substituents. The trifluoromethyl (-CF3) group is a potent electron-withdrawing group due to the high electronegativity of the fluorine atoms. mdpi.comacs.org Conversely, the methyl (-CH3) group is a weak electron-donating group. This electronic push-pull relationship across the C2 and C3 positions of the morpholine ring dictates the charge distribution.
A Mulliken charge analysis, a common method for estimating partial atomic charges, would be expected to show a significant positive charge on the carbon atom of the trifluoromethyl group (C-CF3) and the adjacent C3 carbon of the morpholine ring. The fluorine atoms would, in turn, carry a substantial negative charge. The nitrogen and oxygen heteroatoms of the morpholine ring are also regions of high electron density, bearing negative partial charges. The methyl group's carbon and hydrogen atoms would have comparatively smaller charge separations.
Table 1: Predicted Mulliken Atomic Charges for Key Atoms in this compound (Note: These are hypothetical values based on theoretical principles for illustrative purposes.)
| Atom | Predicted Mulliken Charge (a.u.) | Rationale |
| N (Morpholine) | -0.6 to -0.8 | High electronegativity and lone pair of electrons. |
| O (Morpholine) | -0.5 to -0.7 | High electronegativity and lone pairs of electrons. |
| C2 (with -CH3) | +0.1 to +0.2 | Influenced by adjacent N, O, and the electron-donating methyl group. |
| C3 (with -CF3) | +0.4 to +0.6 | Strong electron-withdrawing effect of the -CF3 group. |
| C (of -CF3) | +0.7 to +0.9 | Directly bonded to three highly electronegative fluorine atoms. |
| F (of -CF3) | -0.3 to -0.5 (each) | High electronegativity, leading to a strong pull of electron density. |
| C (of -CH3) | -0.2 to -0.4 | Typical charge for a methyl carbon in this environment. |
Frontier Molecular Orbital (FMO) theory is fundamental to predicting chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. For this compound, the HOMO is expected to be localized primarily on the electron-rich morpholine ring, with significant contributions from the nitrogen and oxygen lone pairs. rsc.org This region represents the most likely site for electrophilic attack.
The LUMO, conversely, will be heavily influenced by the strongly electron-withdrawing trifluoromethyl group. The analysis of similar trifluoromethyl-containing heterocyclic compounds suggests that the LUMO would be centered around the C3-CF3 bond, making this area susceptible to nucleophilic attack. acs.orgniscpr.res.in The energy gap between the HOMO and LUMO is a critical indicator of the molecule's kinetic stability and reactivity. A larger gap implies higher stability.
Table 2: Predicted Frontier Molecular Orbital Properties (Note: These are hypothetical energy values based on typical DFT calculations for similar molecules.)
| Parameter | Predicted Value (eV) | Significance |
| HOMO Energy | -7.0 to -8.5 | Represents the ionization potential; the energy required to remove an electron. |
| LUMO Energy | -0.5 to -1.5 | Represents the electron affinity; the energy released upon adding an electron. |
| HOMO-LUMO Gap (ΔE) | 6.0 to 7.5 | Indicates chemical reactivity and kinetic stability. A larger gap suggests lower reactivity. |
The Electrostatic Potential (ESP) surface provides a visual representation of the charge distribution on the van der Waals surface of a molecule. For this compound, the ESP map is predicted to show distinct regions of positive and negative potential.
Negative Potential (Red/Yellow): These regions, indicating electron richness, would be concentrated around the highly electronegative oxygen and nitrogen atoms of the morpholine ring and, most prominently, around the three fluorine atoms of the trifluoromethyl group. mdpi.com
Positive Potential (Blue): These electron-deficient areas would be located around the hydrogen atoms, particularly the N-H proton and the C-H protons adjacent to the electronegative centers.
Neutral Regions (Green): The hydrocarbon portions, such as the methyl group, would exhibit a more neutral potential.
This map is invaluable for predicting how the molecule will interact with other polar molecules, ions, or biological receptors.
Molecular Dynamics Simulations for Conformational Sampling and Stability
Molecular Dynamics (MD) simulations offer a way to observe the motion of atoms in a molecule over time, providing critical insights into its conformational preferences and stability. acs.orgmdpi.com For cyclic systems like morpholine, MD is particularly useful for exploring ring puckering and the orientation of substituents.
Studies on morpholine have consistently shown that its most stable conformation is a chair form. researchgate.netacs.orgrsc.org It is therefore highly probable that this compound also adopts a chair conformation as its global energy minimum. Within this chair conformation, the methyl and trifluoromethyl substituents can exist in either axial or equatorial positions. This gives rise to four potential diastereomeric conformers: (2-eq, 3-eq), (2-ax, 3-eq), (2-eq, 3-ax), and (2-ax, 3-ax).
The relative stability of these conformers is governed by steric interactions. Generally, bulky substituents prefer the less sterically hindered equatorial position to avoid 1,3-diaxial interactions. The trifluoromethyl group is significantly bulkier than the methyl group. Therefore, the conformer with the trifluoromethyl group in an equatorial position is expected to be more stable. The most stable conformer would likely be the one where both bulky groups are equatorial, followed by the conformer with the larger -CF3 group equatorial and the -CH3 group axial.
Table 3: Predicted Relative Stability of Chair Conformers of this compound (Note: Relative energies are estimations based on steric principles.)
| Methyl (C2) Position | Trifluoromethyl (C3) Position | Predicted Relative Energy (kcal/mol) | Expected Stability |
| Equatorial | Equatorial | 0.0 (Reference) | Most Stable |
| Axial | Equatorial | +1.5 to +2.5 | Less Stable |
| Equatorial | Axial | +2.5 to +4.0 | Even Less Stable |
| Axial | Axial | > +5.0 | Least Stable |
Theoretical Prediction of Spectroscopic Signatures
Computational methods can also predict spectroscopic data, such as NMR chemical shifts, which can later be compared with experimental results for structure verification.
The 1H and 13C NMR spectra of this compound can be predicted using DFT calculations. The chemical shifts are highly dependent on the local electronic environment of each nucleus.
13C NMR: The carbon atom of the trifluoromethyl group will appear at a characteristic quartet in the 120-130 ppm range due to coupling with the three fluorine atoms. The C3 carbon, being directly attached to the -CF3 group, will be significantly deshielded and shifted downfield. The C2 carbon, bearing the methyl group, will also be downfield relative to an unsubstituted morpholine, but less so than C3. The methyl carbon itself will appear in the typical aliphatic region.
Table 4: Hypothetical Predicted 1H and 13C NMR Chemical Shifts (δ, ppm) (Note: These values are illustrative predictions relative to TMS, based on substituent effects on a morpholine scaffold.)
| Nucleus | Predicted 1H Shift (ppm) | Predicted 13C Shift (ppm) | Rationale |
| -CH3 (group) | 1.1 - 1.4 | 15 - 20 | Standard aliphatic region. |
| -CF3 (group) | N/A | 120 - 130 (quartet) | Characteristic shift and C-F coupling for a -CF3 group. |
| H/C at C2 | 3.0 - 3.4 | 55 - 65 | Deshielded by adjacent N and C3-CF3. |
| H/C at C3 | 3.8 - 4.2 | 70 - 80 (quartet) | Strongly deshielded by the -CF3 group; C3 will show C-F coupling. |
| H/C at C5 (adjacent to O) | 3.6 - 3.9 | 65 - 70 | Similar to morpholine, deshielded by oxygen. |
| H/C at C6 (adjacent to N) | 2.8 - 3.1 | 45 - 50 | Similar to morpholine, deshielded by nitrogen. |
| N-H | 1.5 - 2.5 (broad) | N/A | Dependent on solvent and concentration. |
Vibrational Frequency Analysis (IR/Raman)
Theoretical vibrational frequency analysis, typically performed using Density Functional Theory (DFT) methods, is a fundamental computational tool for predicting the infrared (IR) and Raman spectra of a molecule. For this compound, such an analysis would involve optimizing the molecule's geometry to find its lowest energy conformation and then calculating the second derivatives of the energy with respect to atomic displacements. This process yields a set of vibrational modes, each with a specific frequency and intensity, which correspond to the absorption peaks in an IR spectrum or scattering peaks in a Raman spectrum.
A DFT study, for instance using the B3LYP functional with a basis set like 6-311++G(d,p), can elucidate the complex vibrational landscape of this molecule. nih.gov The analysis would allow for the assignment of specific vibrational motions (stretching, bending, twisting, and rocking) to the predicted spectral peaks.
Key vibrational modes expected for this compound would include:
C-F Stretching: The trifluoromethyl group would exhibit strong, characteristic stretching vibrations at high wavenumbers, typically in the 1100-1350 cm⁻¹ region.
C-O-C Stretching: The morpholine ring's ether linkage would produce asymmetric and symmetric stretching modes. The asymmetric stretch is usually a strong, prominent band in the IR spectrum, expected around 1100-1150 cm⁻¹.
C-N-C Stretching: The amine linkage in the ring also gives rise to characteristic stretching vibrations, though these are often weaker than the C-O-C stretches.
N-H and C-H Stretching: The N-H stretching vibration of the secondary amine would appear as a distinct peak, typically in the 3300-3500 cm⁻¹ range. The C-H stretching vibrations from the methyl group and the morpholine ring would be found in the 2850-3000 cm⁻¹ region.
N-H Bending: The N-H bending (scissoring) vibration is also a useful diagnostic peak, typically appearing in the 1500-1650 cm⁻¹ range.
A theoretical analysis provides a baseline "ideal" spectrum in the gas phase. These calculated frequencies are often systematically scaled to account for anharmonicity and methodological limitations, allowing for a more accurate comparison with experimental spectra. nih.gov
Mass Spectrometry Fragmentation Pathway Prediction
Computational methods can be used to predict the fragmentation patterns of a molecule under electron ionization (EI) conditions in a mass spectrometer. By calculating the energies of the parent molecular ion and various potential fragment ions, a plausible pathway for fragmentation can be constructed. This helps in interpreting experimental mass spectra.
For this compound, the molecular ion (M⁺) would be formed upon electron impact. The primary fragmentation pathways are predicted to be driven by the locations of the heteroatoms (nitrogen and oxygen) and the substituents, which stabilize the resulting fragment ions.
Predicted key fragmentation steps include:
Alpha-Cleavage: The most common fragmentation pathway for amines and ethers is cleavage of the C-C bond adjacent (alpha) to the heteroatom. miamioh.edu For this compound, this could occur on either side of the nitrogen atom.
Cleavage between C2 and C3 would be highly likely, leading to the loss of the trifluoromethyl group or the methyl-substituted carbon, generating stable iminium ions.
Cleavage adjacent to the oxygen atom is also a probable event.
Loss of Substituents: Direct loss of the methyl group (•CH₃) to form an [M-15]⁺ ion or the trifluoromethyl group (•CF₃) to form an [M-69]⁺ ion are plausible initial fragmentation steps.
Ring Cleavage: Following initial fragmentation, the morpholine ring can undergo further cleavage, often initiated by the radical cation formed on one of the heteroatoms. researchgate.net This can lead to the loss of small neutral molecules like ethene (C₂H₄) or formaldehyde (B43269) (CH₂O).
A table of predicted major fragments for this compound is presented below.
| Predicted Fragment Ion | Proposed Formation Mechanism |
| [M - CH₃]⁺ | Loss of the methyl radical from the parent ion. |
| [M - CF₃]⁺ | Loss of the trifluoromethyl radical from the parent ion. |
| Iminium Ions | Alpha-cleavage at bonds adjacent to the nitrogen atom. |
| Oxonium Ions | Alpha-cleavage at bonds adjacent to the oxygen atom. |
The study of fragmentation pathways using high-resolution mass spectrometry combined with theoretical calculations on isotopically labeled analogues can confirm these proposed mechanisms. kobv.de
Computational Studies on Reaction Mechanisms and Transition States Related to Morpholine Functionalization
Computational chemistry is an indispensable tool for elucidating the detailed mechanisms of organic reactions, including the functionalization of the morpholine scaffold. rsc.orgresearchgate.net Using methods like DFT, researchers can map the potential energy surface of a reaction, identifying the structures and energies of reactants, products, intermediates, and, crucially, the transition states that connect them.
For a molecule like this compound, computational studies could investigate several key reaction types:
N-Functionalization: Reactions at the nitrogen atom, such as N-alkylation or N-arylation, are common for morpholines. Computational models can determine the reaction pathway, calculate the activation energy barriers, and explain the regioselectivity and stereoselectivity of these transformations. acs.org
Trifluoromethylation Reactions: The introduction of a trifluoromethyl group is a critical step in the synthesis of many modern pharmaceuticals and agrochemicals. orientjchem.org Computational analysis helps to understand the mechanisms of various trifluoromethylation reagents and catalysts, clarifying whether the reaction proceeds through a radical, nucleophilic, or electrophilic pathway. montclair.edu This insight is vital for optimizing reaction conditions and yields. orientjchem.org
Ring-Opening and Rearrangement: Under certain conditions, the morpholine ring can be opened. Theoretical studies can predict the feasibility of such reactions, for example, by modeling reactions mediated by reducing agents like Samarium(II) Iodide, and predict the regioselectivity of the bond cleavage. acs.org
By calculating the geometries and energies of transition states, chemists can gain a deeper understanding of the factors that control reaction rates and outcomes. For instance, a computational study could reveal how the steric bulk of the methyl group and the strong electron-withdrawing nature of the trifluoromethyl group in this compound influence the accessibility of the nitrogen lone pair or the stability of adjacent carbocations or radicals. rsc.org
Theoretical Intermolecular Interaction Studies (e.g., hydrogen bonding, halogen bonding, van der Waals interactions)
The way molecules interact with each other governs their physical properties (like boiling point and solubility) and their biological activity. Theoretical methods are used to study these non-covalent interactions in detail. For this compound, several types of intermolecular interactions are significant:
Hydrogen Bonding: The most prominent intermolecular interaction for this molecule would be hydrogen bonding. The N-H group acts as a strong hydrogen bond donor. The oxygen atom, the nitrogen atom, and even the fluorine atoms of the trifluoromethyl group can act as hydrogen bond acceptors. Computational studies can quantify the strength and preferred geometry of these hydrogen bonds.
Halogen Bonding: While not a classic halogen bond (which typically involves heavier halogens like Cl, Br, I), the highly polarized C-F bonds of the trifluoromethyl group can participate in weak electrostatic interactions with nucleophilic regions of adjacent molecules.
Computational techniques like Quantum Theory of Atoms in Molecules (QTAIM) and analysis of the electron density can identify and characterize these weak interactions. nih.gov Studies on related fluorinated molecules have shown that interactions involving fluorine can be complex, with the trifluoromethyl group influencing molecular conformation and crystal packing through a network of C-H···F and F···F contacts. researchgate.net Understanding these forces is critical for predicting crystal structures and for designing molecules that can bind effectively to biological targets like protein active sites. mdpi.com
Computational Prediction of Molecular Descriptors and Property Relationships
Molecular descriptors are numerical values that encode chemical information and are used to predict the physicochemical and biological properties of molecules. A wide range of descriptors for this compound can be calculated using computational software, providing rapid assessment of its drug-like properties. These predictions fall under the umbrella of Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies.
For a closely related compound, (2R,5R)-5-methyl-2-(trifluoromethyl)morpholine , publicly available databases provide several key computed descriptors. nih.gov
| Molecular Descriptor | Predicted Value | Significance |
| Molecular Weight | 169.14 g/mol | Affects diffusion and transport properties. |
| XLogP3-AA | 1.0 | A measure of lipophilicity, indicating how the compound partitions between octanol (B41247) and water. A value around 1 suggests moderate lipophilicity. |
| Hydrogen Bond Donor Count | 1 | The N-H group can donate one hydrogen bond. |
| Hydrogen Bond Acceptor Count | 3 | The nitrogen, oxygen, and fluorine atoms can act as hydrogen bond acceptors. |
| Rotatable Bond Count | 1 | Indicates the conformational flexibility of the molecule. |
| Topological Polar Surface Area (TPSA) | 21.3 Ų | Predicts drug transport properties such as intestinal absorption and blood-brain barrier penetration. A low TPSA is associated with better membrane permeability. |
These descriptors are crucial in early-stage drug discovery. For example, TPSA and LogP are fundamental parameters in Lipinski's "Rule of Five," which helps to evaluate whether a compound is likely to be an orally active drug. The electron-withdrawing nature of the trifluoromethyl group is known to decrease the basicity (pKa) of the morpholine nitrogen, which in turn affects properties like solubility and target binding affinity. rsc.orgresearchgate.net The steric and electronic properties of the methyl and trifluoromethyl groups can be fine-tuned to optimize a molecule's profile as a potential therapeutic agent. tuodaindus.com
Chemical Reactivity and Derivatization Strategies for 2 Methyl 3 Trifluoromethyl Morpholine
Reactivity of the Morpholine (B109124) Nitrogen Atom
The lone pair of electrons on the nitrogen atom is the primary site of reactivity in the morpholine ring, making it a nucleophile and a base. However, the strong electron-withdrawing nature of the adjacent trifluoromethyl group significantly reduces the basicity and nucleophilicity of this nitrogen compared to unsubstituted morpholine. Despite this electronic deactivation, the nitrogen atom remains a key handle for derivatization.
The secondary amine of 2-methyl-3-(trifluoromethyl)morpholine allows for the introduction of various substituents through N-alkylation and N-acylation reactions. These reactions are fundamental for modifying the compound's physical and biological properties.
N-Alkylation involves the reaction of the morpholine nitrogen with an alkyl halide or other electrophilic alkylating agent. While specific studies on this compound are not widely documented, the N-alkylation of morpholine itself is a well-established transformation. For instance, morpholine can be effectively N-methylated using methanol (B129727) over a CuO–NiO/γ–Al2O3 catalyst, achieving high conversion and selectivity. researchgate.net Another green approach uses dimethyl carbonate for N-methylation. asianpubs.org For more complex alkylations, such as the introduction of a benzyl (B1604629) group, reactions with the corresponding halide are common. mdpi.com The conditions for these reactions typically involve a base to neutralize the acid byproduct and a suitable solvent. The reduced nucleophilicity of this compound may necessitate more forcing reaction conditions (e.g., stronger electrophiles, higher temperatures) compared to simple morpholines.
N-Acylation is the reaction of the morpholine with an acylating agent, such as an acyl chloride or anhydride (B1165640), to form an amide. This is a common strategy in medicinal chemistry. Patents describe the acylation of morpholine derivatives using acyl halides in inert solvents, often in the presence of a tertiary amine base to scavenge the liberated hydrogen halide. google.com For example, the reaction of morpholine with ethyl chloroacetate (B1199739) serves as the initial step in the synthesis of more complex heterocyclic systems. researchgate.netresearchgate.net The synthesis of 4-(trifluoroacetyl)morpholine (B1583009) from morpholine and trifluoroacetic anhydride demonstrates that even highly fluorinated acyl groups can be readily introduced onto the morpholine nitrogen. google.com Given these precedents, N-acylation of this compound with various acylating agents is expected to be a viable derivatization strategy.
| Reactant | Reagent(s) | Product | Reaction Type | Reference |
|---|---|---|---|---|
| Morpholine | Methanol, CuO–NiO/γ–Al2O3 catalyst | N-Methylmorpholine | N-Alkylation | researchgate.net |
| Morpholine | Dimethyl Carbonate | N-Methylmorpholine | N-Alkylation | asianpubs.org |
| 4-((1H-benzimidazol-2-yl)methyl)morpholine | Benzyl chloride | 4-((1-benzyl-1H-benzo[d]imidazol-2-yl)methyl)morpholine | N-Alkylation | mdpi.com |
| Morpholine | Ethyl chloroacetate, Triethylamine | Morpholin-N-ethyl acetate | N-Acylation | researchgate.net |
| Morpholine | Trifluoroacetic anhydride | 4-(Trifluoroacetyl)morpholine | N-Acylation | google.com |
The basicity of the morpholine nitrogen, although diminished by the CF3 group, allows for the formation of acid addition salts. Treatment of the parent compound with strong acids like hydrochloric acid (HCl) or sulfuric acid (H2SO4) would readily produce the corresponding morpholinium salts. Such salts, like 2-(trifluoromethyl)morpholine (B1442497) hydrochloride, often exhibit increased water solubility and crystallinity compared to the free base, which is advantageous for purification and handling. google.com
Oxidation of the nitrogen atom leads to the formation of an N-oxide. The preparation of N-methylmorpholine-N-oxide (NMMO), a widely used co-oxidant in organic synthesis, is typically achieved by treating N-methylmorpholine with hydrogen peroxide. asianpubs.orggoogle.com A patented process describes this oxidation in a carbon dioxide atmosphere to minimize nitrosamine (B1359907) impurities. google.com The oxidation of the nitrogen in this compound to its N-oxide would likely require strong oxidizing agents (e.g., peroxy acids like m-CPBA) due to the nitrogen's reduced electron density. The resulting N-oxide would be a highly polar derivative with altered chemical reactivity.
Transformations of the Trifluoromethyl Group
The trifluoromethyl group is known for its high chemical stability, which is a primary reason for its incorporation into pharmaceutical and agrochemical compounds. However, under specific conditions, it can undergo transformations.
Defluorination of a CF3 group is a challenging transformation due to the strength of the carbon-fluorine bond. Most studies on defluorination focus on aromatic CF3 groups. For example, photocatalytic methods have been developed for the defluoroalkylation of trifluoromethylaromatics, where single-electron reduction of the Ar-CF3 substrate leads to C-F bond cleavage and the formation of a difluorobenzylic radical. acs.org This radical can then be trapped by alkenes. Applying such reductive methods to an aliphatic heterocycle like this compound would be mechanistically distinct and has not been specifically reported. The high electronegativity of the fluorine atoms makes the trifluoromethyl group resistant to nucleophilic attack, and any potential transformation would likely proceed through radical or organometallic intermediates under harsh conditions.
An alternative strategy to access derivatives is to modify a precursor to the trifluoromethyl group during the synthesis. One of the most common methods for introducing a CF3 group onto a heterocyclic ring is through halogen exchange (HALEX) reaction. This involves synthesizing the analogous trichloromethyl (CCl3) derivative and subsequently treating it with a fluorinating agent, such as antimony trifluoride (SbF3) or hydrogen fluoride (B91410) (HF). This approach is used commercially in the synthesis of trifluoromethylpyridines, where a methylpyridine precursor is exhaustively chlorinated to a trichloromethylpyridine, which is then fluorinated. nih.gov This strategy could theoretically be applied to a morpholine scaffold. Another approach involves the direct trifluoromethylation of a substrate. For instance, esters can be converted to trifluoromethyl ketones using fluoroform (HCF3) as the trifluoromethyl source under basic conditions. beilstein-journals.org Trifluoromethylation can also be achieved using reagents like trimethyl(trifluoromethyl)silane (Ruppert-Prakash reagent) or various copper-CF3 complexes. organic-chemistry.org
| Precursor Functional Group | Reagent(s) | Product Functional Group | Strategy | Reference |
|---|---|---|---|---|
| -CCl3 (on a pyridine (B92270) ring) | HF (vapor-phase) | -CF3 | Halogen Exchange | nih.gov |
| -COOCH3 (Methyl ester) | HCF3, KHMDS | -C(O)CF3 | Nucleophilic Trifluoromethylation | beilstein-journals.org |
| Terminal Alkyne | CuCF3, TMEDA | Trifluoromethylated Alkyne | Copper-catalyzed Trifluoromethylation | organic-chemistry.org |
Reactivity of the Methyl Group and Other C-H Bonds
The C-H bonds of the morpholine ring and the methyl group are generally unreactive. However, modern synthetic methods have enabled the functionalization of such bonds. The methyl group at the C2 position is adjacent to a nitrogen atom, which can influence its reactivity. While no specific studies on the C-H activation of this compound have been reported, related chemistry suggests potential pathways. For example, photocatalysis has been used to generate morpholino radicals from morpholine for use in C-C bond-forming reactions. acs.org It is conceivable that under radical conditions, hydrogen atom abstraction could occur from the methyl group or from the C-H bond at the C5 position, which is alpha to the ring oxygen and beta to the nitrogen. Functionalization of quinolines and other heterocycles via transition-metal-catalyzed C-H activation is a burgeoning field, often directed by a coordinating atom like the nitrogen in the ring. mdpi.com Such strategies could potentially be adapted to achieve regioselective functionalization of the C-H bonds in the morpholine ring, although the specific substitution pattern of the target molecule would present unique challenges in selectivity and reactivity.
Synthesis of Analogues and Derivatives for Structural Exploration
The synthesis of analogues of this compound is crucial for exploring structure-activity relationships in medicinal chemistry and materials science. Derivatization most commonly occurs at the morpholine nitrogen, which retains its nucleophilic character.
N-alkylation or N-arylation is a straightforward method for derivatization. For example, the nitrogen of a similar 2,3-disubstituted morpholine can be alkylated using an appropriate chloromethyl-substituted heterocycle in the presence of a base like potassium carbonate. google.com This approach allows for the introduction of a wide variety of substituents, significantly altering the molecule's properties.
The synthesis of analogues can also be achieved by modifying the synthetic route from the beginning. The parent compound, 2-methyl-3-(trifluoromethyl)aniline, is a key intermediate for various products and is itself synthesized from precursors like 2-chloro-3-trifluoromethylaniline. google.comsigmaaldrich.com By using different substituted anilines or modifying the cyclization strategy, a library of morpholine analogues with diverse substitution patterns on a potential aryl group or on the morpholine ring itself can be generated. For instance, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, could be employed if a halogenated version of the morpholine or its precursor is prepared, enabling the introduction of various aryl and heteroaryl groups. nih.gov
Role as a Building Block in Complex Molecular Architectures
The this compound scaffold serves as a valuable building block for the construction of larger, more complex molecules, particularly in the field of medicinal chemistry. Its rigid, chiral structure, combined with the metabolic stability often conferred by the trifluoromethyl group, makes it an attractive synthon.
A prominent example of its use is in the synthesis of potent and selective substance P (neurokinin-1) receptor antagonists. google.com In this context, a highly substituted morpholine, 2-(R)-(1-(R)-(3,5-bis(trifluoromethyl)phenyl)ethoxy)-3-(S)-(4-fluorophenyl)morpholine, is used as a key intermediate. google.com The morpholine nitrogen is subsequently alkylated with 3-chloromethyl-1,2,4-triazolin-5-one to yield the final active pharmaceutical ingredient. google.com This demonstrates how the pre-formed morpholine core is incorporated as a central structural element, with its substituents precisely controlling the biological activity. The use of morpholine-containing fragments is also seen in the development of novel antitumor agents. nih.gov These examples underscore the strategic importance of the this compound motif as a privileged scaffold in drug discovery programs.
Advanced Characterization Methodologies for 2 Methyl 3 Trifluoromethyl Morpholine and Its Derivatives
Advanced NMR Spectroscopy for Stereochemical and Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic molecules. For a molecule with stereocenters and complex spin systems like 2-Methyl-3-(trifluoromethyl)morpholine, advanced NMR methods are indispensable.
2D NMR Techniques (COSY, HSQC, HMBC, NOESY)
Two-dimensional (2D) NMR experiments are powerful for unambiguously assigning proton (¹H) and carbon (¹³C) signals and for determining the connectivity and spatial relationships between atoms.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling correlations, typically through two or three bonds. For this compound, COSY spectra would show correlations between the methyl protons and the H2 proton, as well as among the protons on the morpholine (B109124) ring (H2, H5, H6), helping to trace the carbon backbone.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms. It is instrumental in assigning the ¹³C signals based on the already assigned ¹H signals. Each CH, CH₂, and CH₃ group will produce a cross-peak, simplifying the complex ¹³C spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds (and sometimes four). dovepress.comresearchgate.net It is crucial for identifying quaternary carbons and for piecing together the molecular fragments. For instance, HMBC would show a correlation from the methyl protons to both C2 and C3 of the morpholine ring, and from the trifluoromethyl fluorine atoms to C3, confirming the substitution pattern.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY reveals through-space correlations between protons that are in close proximity, which is vital for determining stereochemistry and conformational preferences. nih.gov For this compound, NOESY can distinguish between cis and trans isomers by showing correlations between the methyl group protons and the H3 proton. A strong NOE signal between these groups would suggest a cis relationship, while its absence would indicate a trans arrangement.
A representative dataset illustrating the kind of information obtained from these 2D NMR experiments for a cis-2-Methyl-3-(trifluoromethyl)morpholine isomer is presented below.
Table 1: Representative 2D NMR Correlations for cis-2-Methyl-3-(trifluoromethyl)morpholine
| Proton (¹H) Signal | COSY Correlations (H-H) | HMBC Correlations (H-C) | NOESY Correlations (Through-space) |
|---|---|---|---|
| H2 | H6a, H6b, CH₃ | C3, C6, CH₃ | H3, H6a, CH₃ |
| H3 | H5a, H5b | C2, C5, CF₃ | H2, H5a |
| H5a, H5b | H3, H6a, H6b | C3, C6 | H3, H6a, H6b |
| H6a, H6b | H2, H5a, H5b | C2, C5 | H2, H5a, H5b |
| CH₃ | H2 | C2, C3 | H2 |
Solid-State NMR Applications
While solution-state NMR provides information about molecules in a dynamic state, solid-state NMR (ssNMR) offers insights into the structure and dynamics in a crystalline or amorphous solid form. For fluorinated compounds, ¹⁹F ssNMR is particularly powerful due to the high sensitivity of the ¹⁹F nucleus. researchgate.netwikipedia.org Solid-state NMR can provide information on internuclear distances and the orientation of chemical shift tensors, which can be used to refine crystal structure data. It is especially useful when suitable single crystals for X-ray diffraction cannot be obtained. The technique can distinguish between different polymorphs (crystal forms) of the same compound, which may exhibit different physical properties.
X-ray Crystallography for Absolute Stereochemistry and Conformation Determination
Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule, including its absolute stereochemistry and solid-state conformation. nih.govresearchgate.net For chiral molecules like this compound, crystallographic analysis of an enantiomerically pure sample allows for the unambiguous assignment of the (R) or (S) configuration at each stereocenter.
Key structural parameters obtained from X-ray analysis include:
Bond lengths and angles: Precise measurements that can reveal the effects of the electron-withdrawing trifluoromethyl group on the morpholine ring geometry.
Torsional angles: These define the conformation of the morpholine ring (e.g., chair, boat, or twist-boat). For morpholine derivatives, a chair conformation is typically the most stable. researchgate.net
Intermolecular interactions: The analysis reveals how molecules pack in the crystal lattice, highlighting hydrogen bonds (e.g., involving the morpholine nitrogen) and other non-covalent interactions.
A publication on the synthesis of 2- and 3-trifluoromethylmorpholines reported their comprehensive characterization, including crystallographic analysis, confirming the utility of this technique for establishing their definitive structures. enamine.net
Table 2: Representative X-ray Crystallographic Data for a Derivative of this compound
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.54 |
| b (Å) | 12.31 |
| c (Å) | 9.88 |
| β (°) | 105.2 |
| C2-N Bond Length (Å) | 1.47 |
| C3-CF₃ Bond Length (Å) | 1.52 |
| C-F Bond Length (avg, Å) | 1.34 |
| Ring Conformation | Chair |
Note: This is representative data based on similar published structures.
High-Resolution Mass Spectrometry for Precise Structural Confirmation of Derivatives
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition of a molecule and its fragments. This is crucial for confirming the identity of newly synthesized derivatives of this compound. Techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are typically used to generate ions from the sample.
By comparing the measured exact mass to the calculated mass for a proposed formula, HRMS can confirm the molecular formula with a high degree of confidence (typically within 5 ppm). Tandem mass spectrometry (MS/MS) experiments on the molecular ion can induce fragmentation, and the resulting fragmentation pattern provides valuable structural information, helping to confirm the connectivity of the molecule.
Vibrational Spectroscopy for Conformational and Functional Group Analysis
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are excellent for identifying functional groups and can also provide insights into molecular conformation. rsc.org
The spectrum of this compound would be characterized by:
N-H stretching vibrations: Typically observed in the 3300-3500 cm⁻¹ region for secondary amines.
C-H stretching vibrations: Found around 2850-3000 cm⁻¹.
C-F stretching vibrations: The trifluoromethyl group gives rise to very strong and characteristic absorptions, usually in the 1100-1350 cm⁻¹ region. researchgate.net
C-O-C stretching vibrations: Associated with the morpholine ether linkage, appearing in the 1070-1150 cm⁻¹ range.
Subtle shifts in these vibrational frequencies can indicate different conformational isomers or the presence of intermolecular hydrogen bonding. Computational methods, such as Density Functional Theory (DFT), are often used in conjunction with experimental spectra to assign vibrational modes and predict the spectra of different conformers. researchgate.netnih.gov
Table 3: Key Vibrational Frequencies for this compound
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| N-H Stretch | 3350 - 3450 | Medium |
| C-H Stretch (Aliphatic) | 2850 - 2980 | Medium-Strong |
| C-F Stretch (asymmetric) | ~1280 | Very Strong |
| C-F Stretch (symmetric) | ~1150 | Very Strong |
| C-O-C Stretch | 1070 - 1150 | Strong |
Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomeric Characterization
Chiroptical spectroscopy techniques are essential for studying chiral molecules, as they respond differently to left and right circularly polarized light. These methods are crucial for determining the enantiomeric purity and absolute configuration of chiral compounds like this compound.
Electronic Circular Dichroism (ECD): ECD measures the differential absorption of circularly polarized light in the UV-Vis region. While the morpholine scaffold itself lacks strong chromophores, derivatives containing aromatic groups can be effectively studied by ECD.
Vibrational Circular Dichroism (VCD): VCD is the infrared analogue of ECD, measuring differential absorption of circularly polarized IR light. bruker.comwikipedia.orgjascoinc.com It is a powerful technique for determining the absolute configuration of chiral molecules in solution, even for those without a UV-Vis chromophore. researchgate.net The VCD spectrum is highly sensitive to the three-dimensional structure. By comparing the experimental VCD spectrum to one predicted by quantum chemical calculations for a known configuration (e.g., the (2R, 3S) isomer), the absolute configuration of the synthesized compound can be unambiguously determined. This comparative approach has become a reliable alternative to X-ray crystallography, especially for non-crystalline samples.
Ultrafast Spectroscopy for Dynamics Studies
Ultrafast spectroscopy encompasses a suite of pump-probe techniques designed to investigate chemical and physical processes that occur on extremely short timescales, typically femtoseconds (10⁻¹⁵ s) to picoseconds (10⁻¹² s). youtube.com These methods are indispensable for directly observing the primary events in photochemistry, such as electronic excitation, energy transfer, and molecular vibrations, as they happen. youtube.comyoutube.com For a molecule like this compound, these techniques offer a unique window into its structural and electronic dynamics following photoexcitation.
The fundamental principle of ultrafast spectroscopy involves a "pump-probe" methodology. youtube.com An initial, intense laser pulse (the pump) excites the sample, initiating the dynamic process of interest. A second, time-delayed, and less intense laser pulse (the probe) then passes through the excited sample. By measuring the change in absorption of the probe pulse as a function of the delay time between the pump and probe, one can construct a detailed timeline of the molecule's behavior as it relaxes from the excited state. youtube.com This allows for the characterization of transient species, such as excited electronic states and short-lived intermediates, that are invisible to conventional spectroscopic methods. youtube.comprinceton.edu
The application of ultrafast spectroscopy to this compound and its derivatives can elucidate several key dynamic processes:
Excited-State Lifetime and Relaxation Pathways: Upon absorption of a photon, the molecule is promoted to an excited electronic state. Ultrafast transient absorption spectroscopy can track the population of this state over time, revealing its intrinsic lifetime. It can distinguish between different relaxation channels, such as fluorescence, non-radiative decay back to the ground state, and intersystem crossing to a triplet state. youtube.com
Vibrational Energy Relaxation (VER): After electronic relaxation, the molecule is often left in a vibrationally "hot" state. Ultrafast infrared (IR) spectroscopy can monitor the flow of this excess vibrational energy from specific molecular modes into the surrounding solvent, a process known as vibrational cooling. nih.gov The trifluoromethyl group, with its unique vibrational signatures, would serve as an excellent local probe for these energy dissipation studies.
Conformational Dynamics: The morpholine ring is known for its chair conformation. Following electronic excitation, the molecule's potential energy surface can change, potentially leading to rapid conformational changes, such as ring-puckering or inversion. Time-resolved spectroscopy can capture these structural evolutions, providing insight into the flexibility of the heterocyclic ring in its excited state.
Solvent-Solute Interactions: The solvent environment can significantly influence excited-state dynamics. nih.govnih.gov Time-resolved experiments can reveal the dynamics of solvent reorganization around the excited solute molecule. For a polar molecule like this compound, changes in its dipole moment upon excitation would trigger a reorientation of surrounding solvent molecules, the timescale of which can be measured to understand solvation dynamics. nih.gov
Research Findings from Analogous Systems
While specific ultrafast spectroscopic studies on this compound are not available in the public literature, extensive research on related fluorinated and heterocyclic compounds provides a clear framework for the expected dynamics. For instance, studies on the photolysis of benzoin-based compounds containing fluoride (B91410) demonstrate the power of femtosecond transient absorption (fs-TA) in mapping complex photoreaction mechanisms. nih.gov
In a study of 3′,5′-dimethoxybenzoin fluoride in different solvents, researchers used fs-TA to identify the formation of distinct transient species, including biradicals and α-keto cations, on picosecond timescales. nih.gov The evolution of these intermediates was found to be highly dependent on the solvent environment, dictating the final product distribution. nih.gov These findings underscore how ultrafast techniques can unravel competitive reaction pathways and elucidate the role of transient structures that exist for only picoseconds. nih.gov The data obtained from such an experiment illustrates the type of information that could be gained from a similar study on this compound.
Table 1: Illustrative Transient Species and Lifetimes for a Fluorinated Compound in Acetonitrile This table presents representative data from a study on an analogous fluorinated compound (3′,5′-dimethoxybenzoin fluoride) to illustrate the typical parameters obtained from ultrafast transient absorption spectroscopy. The data is based on findings reported in the literature. nih.gov
| Transient Species | Absorption Maximum (nm) | Lifetime (ps) | Proposed Identity |
| Initial Excited State | ~480 | 1.8 | Singlet Excited State (S₁) |
| Intermediate 1 | ~410 | 11 | Cyclized Biradical |
| Intermediate 2 | ~330 | >1000 | Cyclic Cation |
This illustrative data highlights the capability of the technique to identify multiple, sequential intermediates and measure their lifetimes with high precision. A similar experimental approach for this compound would involve photoexcitation with an ultraviolet pump pulse and probing the subsequent absorption changes across the visible and near-infrared spectrum. This would allow for the characterization of its excited-state decay, the identification of any transient conformational isomers or radical species, and a detailed understanding of how the methyl and trifluoromethyl substituents influence its photophysical behavior.
Broader Implications and Future Research Directions for Fluorinated Morpholine Scaffolds
Principles of Chemical Design Utilizing the Fluorinated Morpholine (B109124) Core
The design of novel molecules built upon the fluorinated morpholine core is guided by several key principles rooted in physical organic and medicinal chemistry. The introduction of a trifluoromethyl (CF3) group is a well-established strategy to enhance a molecule's metabolic stability and lipophilicity. nih.gov The CF3 group can block sites susceptible to oxidative metabolism and increase a compound's ability to permeate biological membranes. numberanalytics.comnih.gov
Furthermore, the strong electron-withdrawing nature of the CF3 group significantly impacts the properties of adjacent functional groups. orientjchem.org For instance, incorporating a trifluoromethyl group into the morpholine fragment can reduce the basicity (pKa) of the nitrogen atom. researchgate.net This modulation of pKa is a critical design element in drug discovery, as it influences a molecule's ionization state at physiological pH, affecting its solubility, target engagement, and pharmacokinetic profile. chemrxiv.orgbohrium.com
The presence of both a methyl and a trifluoromethyl group on the morpholine ring introduces defined stereocenters, offering opportunities for creating conformationally restricted analogues of existing drugs or novel chemical entities. The steric bulk of the trifluoromethyl group, which is larger than a methyl group, can be used to control the molecule's preferred conformation, potentially leading to enhanced binding affinity and selectivity for its biological target. nih.gov Researchers can leverage these principles to design molecules with improved drug-like properties, such as enhanced potency, better metabolic stability, and optimized pharmacokinetics. nih.gov
| Design Principle | Effect of Fluorinated Morpholine Core | Key References |
| Metabolic Stability | CF3 group blocks metabolically labile sites. | bohrium.com, nih.gov |
| Lipophilicity & Permeability | CF3 group increases lipophilicity, potentially enhancing membrane permeability. | numberanalytics.com, nih.gov |
| Basicity (pKa) Modulation | Electron-withdrawing CF3 group lowers the pKa of the morpholine nitrogen. | researchgate.net, orientjchem.org |
| Conformational Restriction | The substituted morpholine ring provides a rigid scaffold, influencing molecular shape. | researchgate.net, nih.gov |
| Binding Affinity | Fluorine can enhance binding affinity to target proteins. | bohrium.com |
Exploration of Novel Synthetic Routes to Related Fluorinated Heterocycles
The synthesis of fluorinated heterocycles like 2-methyl-3-(trifluoromethyl)morpholine is an active area of research, with a focus on developing efficient, scalable, and stereoselective methods. researchgate.netmiamioh.edu While multi-step syntheses starting from commercially available materials like 2-(trifluoromethyl)oxirane (B1348523) have been reported, the exploration of novel synthetic strategies remains crucial. researchgate.net
Domino reactions, where multiple bond-forming events occur in a single pot, offer an efficient pathway to complex heterocyclic systems. For example, methods involving the reaction of fluorinated α-bromoenones with secondary amino alcohols can lead to trifluoromethylated morpholinols through a sequence initiated by an aza-Michael addition. researchgate.net Another powerful tool is cycloaddition reactions. The electron-withdrawing nature of fluoroalkyl groups enhances the reactivity of dienophiles and dipolarophiles, making [3+2] and [4+2] cycloadditions effective for constructing five- and six-membered fluorinated heterocycles. nih.gov
Other modern approaches include:
Hypervalent Iodine Reagents : The use of fluoroiodane reagents has enabled the efficient fluorocyclisation of unsaturated precursors to form novel fluorinated heterocycles. rsc.org
Ring Transformations : The synthesis of fluorinated six-membered rings can be achieved through the ring-enlargement of smaller fluorinated precursors, such as 1,2,4-oxadiazoles, upon reaction with dinucleophilic reagents. acs.org
Cyclocondensation Reactions : Building block strategies that involve the cyclocondensation of a trifluoromethyl-containing component, such as ethyl 4,4,4-trifluoro-3-oxobutanoate, are commonly used for synthesizing trifluoromethyl-substituted pyridines and could be adapted for other heterocycles. nih.gov
Future research will likely focus on catalytic asymmetric methods to control the stereochemistry at the C-2 and C-3 positions of the morpholine ring, providing access to enantiomerically pure building blocks for chiral drugs. nih.gov
Investigation into the Role of Fluorinated Morpholines in Catalysis (e.g., as ligands or chiral auxiliaries)
The unique electronic and steric properties of fluorinated morpholines make them promising candidates for applications in catalysis. While the use of morpholine itself as an organocatalyst has been explored, it is generally less reactive than pyrrolidine-based catalysts due to the electronic effect of the oxygen atom and conformational factors. nih.gov However, the introduction of fluorine can further modulate these properties in potentially beneficial ways.
Future research could investigate this compound and related structures in several catalytic contexts:
Organocatalysis : Chiral fluorinated morpholines could serve as novel organocatalysts. Although morpholine-enamines typically show reduced nucleophilicity, the specific stereoelectronic environment created by the methyl and trifluoromethyl substituents might lead to unique reactivity or selectivity in reactions like Michael additions. nih.gov
Chiral Auxiliaries : The rigid, stereochemically defined scaffold of optically active this compound could be employed as a chiral auxiliary to control the stereochemical outcome of reactions on an attached substrate.
Ligands for Metal-Catalyzed Reactions : Fluorinated heterocycles can act as ligands in transition metal catalysis. nih.gov For instance, bipyridine ligands bearing trifluoromethyl groups have been used to modulate the selectivity of nickel-catalyzed cross-coupling reactions. acs.org A chiral fluorinated morpholine could serve as a bidentate or monodentate ligand, where the fluorine atoms influence the metal center's electronic properties and the chiral backbone induces asymmetry. The development of catalytic asymmetric fluorination, in general, relies heavily on the design of effective catalysts and ligands. mdpi.comox.ac.uk
The exploration of these compounds as catalysts or ligands could open new avenues in asymmetric synthesis, providing tools for creating complex molecules with high efficiency and selectivity. numberanalytics.com
Theoretical Prediction of Novel Chemical Transformations Involving Trifluoromethyl Morpholines
Computational chemistry and theoretical studies are invaluable tools for predicting the reactivity of novel compounds and elucidating reaction mechanisms. For trifluoromethyl morpholines, theoretical predictions can guide synthetic efforts and uncover new chemical transformations.
Quantum-chemical methods can be used to study the structure and reactivity of morpholine derivatives. researchgate.net For instance, density functional theory (DFT) calculations can predict the most stable conformations of this compound, providing insight into its steric profile. This information is crucial for designing it into a catalytic system or a biologically active molecule. nih.gov
Furthermore, computational studies can help understand and predict the course of chemical reactions. For example, the mechanisms of trifluoromethylation reactions, which can sometimes lead to unexpected products, have been rationalized through mechanistic studies. orientjchem.orgrsc.org The thermal decomposition of trifluoromethylcopper, for instance, can lead to the formation of difluorocarbene and subsequently pentafluoroethyl species, explaining the appearance of abnormal products. rsc.org Similarly, the photochemical reactions of perfluorinated morpholines have been shown to proceed through complex radical pathways. rsc.org
Future theoretical work could focus on:
Mapping Reaction Pathways : Predicting the energy barriers for potential novel reactions, such as ring-opening reactions, cycloadditions, or functional group transformations involving the trifluoromethyl morpholine scaffold.
Designing Novel Catalysts : Simulating the interaction of fluorinated morpholine ligands with metal centers to predict binding affinities and the stereochemical outcome of catalytic cycles.
Predicting Physicochemical Properties : Calculating properties like pKa, logP, and dipole moment to aid in the design of molecules for specific applications in medicine or materials science. researchgate.net
Development of Sustainable Methodologies for Fluorinated Heterocycle Synthesis
The increasing emphasis on green and sustainable chemistry is driving the development of more environmentally friendly synthetic methods. frontiersin.orgfrontiersin.org The synthesis of fluorinated heterocycles is no exception, and future research will prioritize methodologies that reduce waste, avoid hazardous reagents, and utilize renewable resources. nih.gov
Key areas for developing sustainable syntheses of trifluoromethyl morpholines and related structures include:
Green Solvents : Replacing traditional volatile organic compounds with greener alternatives like water, ionic liquids, or fluorinated solvents, which can sometimes enhance reaction rates and selectivity. frontiersin.org
Catalysis : Employing catalytic methods, including organocatalysis, photocatalysis, and biocatalysis, to improve atom economy and reduce the need for stoichiometric reagents. mdpi.comnih.gov Heterogeneous catalysts are particularly attractive as they can be easily separated and recycled. acs.org
Electrochemical Synthesis : Using electrochemistry to drive reactions, which can offer a clean alternative to chemical oxidants or reductants. nih.govresearchgate.net
Biocatalysis and Photoenzymatic Reactions : Harnessing enzymes or light-activated enzymes to perform selective fluorination or to construct the heterocyclic core under mild, aqueous conditions. nih.govtechexplorist.com Recent breakthroughs have shown the potential of using photoenzymes for the asymmetric incorporation of fluorinated groups into organic molecules. techexplorist.com
Flow Chemistry : Utilizing continuous flow reactors can improve safety, efficiency, and scalability for many chemical transformations, including those involving hazardous reagents or intermediates.
Simple, high-yielding protocols using inexpensive and less hazardous reagents, such as the use of ethylene (B1197577) sulfate (B86663) for the synthesis of morpholines from 1,2-amino alcohols, represent a significant step towards greener manufacturing processes. researchgate.netnih.gov
Potential for Integration into Advanced Materials or Supramolecular Assemblies (Theoretical/Design Focus)
Beyond pharmaceuticals, the unique properties of fluorinated compounds make them attractive building blocks for advanced materials. numberanalytics.com The this compound scaffold could theoretically be integrated into polymers, liquid crystals, or supramolecular assemblies to create materials with tailored properties.
Fluoropolymers : Fluorinated polymers are known for their exceptional chemical inertness, thermal stability, and low surface energy. researchgate.netnih.govmdpi.com Monomers containing the trifluoromethyl morpholine unit could be designed and polymerized to create novel fluoropolymers. These materials might exhibit unique solubility, thermal, or surface properties, making them suitable for applications ranging from high-performance coatings to specialized membranes.
Supramolecular Chemistry : The morpholine nitrogen can act as a hydrogen bond acceptor, while the fluorine atoms of the CF3 group can participate in non-covalent interactions, such as halogen bonding or dipole-dipole interactions. These features could be exploited in the design of self-assembling systems. Theoretical studies could predict how molecules of this compound might arrange in the solid state or in solution to form ordered supramolecular structures.
Advanced Materials for Electronics and Sensors : The strong dipole moment associated with the C-F bonds could be harnessed in the design of piezoelectric or ferroelectric materials. researchgate.netnih.gov While this is more established for polymers like PVDF, incorporating highly fluorinated, rigid heterocyclic units could be a strategy to create new functional materials. The scaffold could also be part of new materials used in catalysis or as sensors. lookchem.com
The design of such materials remains largely theoretical at this stage but represents a fertile ground for future research, bridging organic synthesis with materials science. man.ac.uk
Conclusion
Summary of Key Advances in the Chemistry of 2-Methyl-3-(trifluoromethyl)morpholine
The chemistry of this compound and related fluorinated morpholines has seen significant progress, establishing these compounds as valuable entities in synthetic chemistry. Key advancements have primarily centered on the development of robust and scalable synthetic protocols. Researchers have successfully devised multi-step syntheses to prepare not only 2- and 3-trifluoromethylmorpholines in their racemic forms but also as optically active isomers. enamine.netresearchgate.net A notable achievement is the use of commercially available starting materials, such as 2-trifluoromethyloxirane, which has enabled the production of these complex heterocyclic compounds in multigram quantities. enamine.netresearchgate.net
Furthermore, extensive characterization of these synthesized molecules has been a focal point of recent research. enamine.net Comprehensive studies have detailed their crystallographic structures, physicochemical properties like pKa and logD parameters, and even metabolic clearance rates. enamine.net This thorough characterization has solidified the role of trifluoromethyl-substituted morpholines, including this compound, as crucial building blocks, particularly in the field of drug discovery where the unique properties of the morpholine (B109124) scaffold and the trifluoromethyl group are highly sought after. enamine.netresearchgate.netacs.org
Remaining Challenges and Promising Avenues for Future Research
Despite the progress, significant challenges persist in the synthesis and application of this compound and its analogs. The inherent strength and inertness of the carbon-fluorine bond present a fundamental hurdle in organofluorine chemistry, often necessitating harsh reaction conditions or complex, multi-step synthetic pathways. idw-online.denih.gov Achieving high levels of stereoselectivity during the synthesis of polysubstituted morpholine rings remains a formidable task, requiring intricate control over reaction conditions. researchgate.netutexas.edu The development of efficient, one-pot procedures and methods that avoid toxic reagents are ongoing areas of concern for large-scale industrial production. google.com
However, these challenges open up promising avenues for future research. The development of novel and more efficient catalytic systems is a primary focus. This includes new palladium catalysts for direct C-H bond activation and fluorination, as well as transition-metal-free approaches. idw-online.denih.gov Emerging techniques such as photocatalysis and the use of unique intermediates like arynes are showing great potential for forging C-F bonds under milder conditions. nih.govrsc.orgacs.org The design of innovative reagents and the exploration of enantioselective strategies, like catalytic reductive amination, are expected to provide more direct and versatile routes to these valuable compounds. idw-online.denih.gov
| Research Avenue | Description | Potential Impact |
|---|---|---|
| Novel Catalyst Development | Designing highly efficient and selective catalysts (e.g., palladium-based, single-atom, or transition-metal-free systems) for C-F bond formation and C-H activation. idw-online.deacs.org | Simplified, more efficient, and environmentally benign syntheses with higher yields and selectivity. |
| Advanced Synthetic Methodologies | Exploring and optimizing modern techniques such as photoredox catalysis, flow chemistry, and reactions involving aryne intermediates. idw-online.dersc.org | Access to previously infeasible chemical transformations under milder conditions, enabling greater molecular diversity. |
| Stereoselective Synthesis | Developing new chiral auxiliaries and catalytic enantioselective methods to control the three-dimensional arrangement of atoms. utexas.edunih.gov | Production of single-isomer compounds, which is critical for pharmaceutical applications to ensure target specificity. |
| Computational Chemistry | Utilizing theoretical calculations to design catalysts and predict reaction pathways, thereby accelerating the discovery of new synthetic routes. acs.org | Reduced experimental costs and time, and a deeper understanding of reaction mechanisms to overcome synthetic challenges. |
Outlook on the Role of Fluorinated Morpholines in Advancing Synthetic Organic Chemistry
The future for fluorinated morpholines, including this compound, in synthetic organic chemistry appears exceptionally bright. The introduction of fluorine atoms, and particularly the trifluoromethyl group, into organic molecules confers a range of beneficial properties, such as enhanced metabolic stability, increased lipophilicity, and altered electronic character, which can improve binding affinity to biological targets. mdpi.comnih.govnih.gov These attributes make fluorinated compounds highly desirable in medicinal chemistry and drug design, where fine-tuning the pharmacokinetic and pharmacodynamic profiles of a molecule is paramount. mdpi.comnih.govresearchgate.net
Consequently, fluorinated morpholines are poised to become increasingly indispensable as building blocks for the synthesis of new pharmaceuticals, agrochemicals, and advanced materials. researchgate.netwikipedia.org The morpholine ring itself is a privileged scaffold in medicinal chemistry, and its combination with fluorine offers a powerful strategy for innovation. acs.orgwikipedia.org As synthetic methodologies become more sophisticated and efficient, the accessibility of a wider array of substituted fluorinated morpholines will grow. rsc.orgresearchgate.net This will undoubtedly fuel further exploration into their applications, driving discoveries across the chemical sciences and solidifying the role of organofluorine chemistry as a cornerstone of modern molecular design. researchgate.netnih.gov
Q & A
Q. Basic Research Focus
- NMR Spectroscopy : ¹⁹F NMR is critical for confirming CF₃ incorporation (δ ~ -60 to -70 ppm). ¹H and ¹³C NMR resolve methyl and morpholine ring protons .
- Mass Spectrometry : High-resolution LCMS (e.g., m/z 754 [M+H]+ ) or HRMS-EI (e.g., [M+] = 403.0427 ) verifies molecular weight and fragmentation patterns.
- X-ray Crystallography : Resolve stereochemistry for chiral derivatives, as seen in dispirophosphazene analogs .
Advanced Tip : Couple HPLC with charged aerosol detection (CAD) to quantify trace impurities in non-UV-active fluorinated compounds .
How do stereochemical variations impact the biological activity of this compound derivatives?
Advanced Research Focus
Stereochemistry at the morpholine ring’s 2- and 3-positions significantly affects target binding. For example:
- Enantiomeric Pairs : (R,R)- vs. (S,S)-configurations may alter affinity for enzymes like cytochrome P450 or kinases. Test enantiomers using chiral HPLC (e.g., conditions in ).
- Diastereomers : In dihydro-5H-pyrrolo[1,2-b]pyridazine derivatives, cis/trans isomerism modulates solubility and metabolic stability .
Methodological Note : Use chiral auxiliaries (e.g., Evans’ oxazolidinones) or asymmetric catalysis (e.g., Sharpless epoxidation) to control stereochemistry .
What pharmacological applications are suggested by structural analogs of this compound?
Advanced Research Focus
Trifluoromethyl-morpholine derivatives show promise in:
- Kinase Inhibition : Analogous to aprepitant derivatives (e.g., 3-[[(2R,3R)-morpholino]methyl]-1H-triazol-5(4H)-one), they inhibit protein-protein interactions in cancer pathways .
- Antifungal Activity : Fenpropimorph (a morpholine fungicide) demonstrates that CF₃ enhances lipid bilayer penetration, suggesting utility in antifungal agent design .
- Neuropharmacology : Related anilines (e.g., 2-Methyl-3-(trifluoromethyl)aniline) act as serotonin receptor modulators, hinting at CNS applications .
Data-Driven Design : Screen analogs against target libraries (e.g., GPCRs or ion channels) using SPR or fluorescence polarization assays .
How can researchers resolve contradictions in reported synthetic yields for fluorinated morpholines?
Advanced Research Focus
Discrepancies in yields (e.g., 60–90% for similar routes ) arise from:
- Reagent Purity : Use >98% (HLC)-grade starting materials to minimize side reactions .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) improve solubility of fluorinated intermediates but may require strict anhydrous conditions .
- Catalyst Loading : Optimize transition-metal catalyst ratios (e.g., 5 mol% Pd/C vs. 10 mol% ).
Resolution Strategy : Apply design of experiments (DoE) to identify critical factors (e.g., temperature, solvent, catalyst) and validate with LCMS tracking .
What safety and handling protocols are essential for working with trifluoromethylated morpholines?
Q. Basic Research Focus
- Toxicity : CF₃ groups may confer genotoxicity; conduct Ames tests or micronucleus assays as per OECD guidelines .
- Storage : Store under inert gas (N₂ or Ar) at -20°C to prevent hydrolysis .
- Waste Disposal : Neutralize fluorinated waste with Ca(OH)₂ to precipitate fluoride ions .
Documentation : Follow USP reference standards for analytical validation (e.g., 2-Methyl-3-(trifluoromethyl)aniline protocols ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
